molecular formula C8H15AgO2 B12662197 Silver(I) octanoate CAS No. 24927-67-1

Silver(I) octanoate

Cat. No.: B12662197
CAS No.: 24927-67-1
M. Wt: 251.07 g/mol
InChI Key: ZYPJJPHRTZPKKY-UHFFFAOYSA-M
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Description

Silver(I) octanoate, also known as silver caprylate, is a silver salt of octanoic acid. This compound is of interest due to its unique properties and potential applications in various fields, including chemistry, biology, medicine, and industry. This compound is known for its antimicrobial properties, making it a valuable component in various formulations.

Preparation Methods

Synthetic Routes and Reaction Conditions: Silver(I) octanoate can be synthesized through the reaction of silver nitrate with octanoic acid in the presence of a base. The reaction typically involves dissolving silver nitrate in water, followed by the addition of octanoic acid and a base such as sodium hydroxide. The mixture is then stirred and heated to facilitate the reaction, resulting in the formation of this compound as a precipitate .

Industrial Production Methods: Industrial production of this compound often involves a one-pot, water-free method where silver fluoride reacts directly with octanoic acid in a non-aqueous solvent. This method yields high purity this compound with good efficiency .

Chemical Reactions Analysis

Types of Reactions: Silver(I) octanoate undergoes various chemical reactions, including:

    Oxidation: Silver(I) can be oxidized to silver(II) or silver(III) under specific conditions.

    Reduction: Silver(I) can be reduced to metallic silver.

    Substitution: Silver(I) can participate in substitution reactions where the octanoate ligand is replaced by other ligands.

Common Reagents and Conditions:

    Oxidation: Strong oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like sodium borohydride or hydrazine.

    Substitution: Ligands such as phosphines or amines can be used to replace the octanoate ligand.

Major Products Formed:

Mechanism of Action

The antimicrobial activity of silver(I) octanoate is primarily due to the release of silver ions (Ag+), which interact with microbial cell membranes and proteins. Silver ions can disrupt cellular processes by binding to thiol groups in proteins, leading to the inactivation of enzymes and other essential proteins. This results in the inhibition of microbial growth and eventual cell death .

Comparison with Similar Compounds

  • Silver(I) acetate
  • Silver(I) nitrate
  • Silver(I) sulfadiazine

Comparison:

  • Silver(I) acetate: Similar antimicrobial properties but different solubility and reactivity profiles.
  • Silver(I) nitrate: Highly soluble in water and commonly used in medical applications for its strong antimicrobial activity.
  • Silver(I) sulfadiazine: Widely used in burn treatments due to its sustained release of silver ions and broad-spectrum antimicrobial activity.

Uniqueness: Silver(I) octanoate is unique due to its specific ligand (octanoate), which imparts distinct solubility and reactivity characteristics. Its balance of hydrophobic and hydrophilic properties makes it suitable for various applications where other silver compounds may not be as effective .

Properties

CAS No.

24927-67-1

Molecular Formula

C8H15AgO2

Molecular Weight

251.07 g/mol

IUPAC Name

silver;octanoate

InChI

InChI=1S/C8H16O2.Ag/c1-2-3-4-5-6-7-8(9)10;/h2-7H2,1H3,(H,9,10);/q;+1/p-1

InChI Key

ZYPJJPHRTZPKKY-UHFFFAOYSA-M

Canonical SMILES

CCCCCCCC(=O)[O-].[Ag+]

Origin of Product

United States

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